what is the molecular structure of ent-Calindol Amide-13C
what is the molecular structure of ent-Calindol Amide-13C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ent-Calindol Amide-¹³C, a stable isotope-labeled derivative of the Calindol series of molecules. While specific research on this isotopologue is limited, this guide extrapolates its structural features, potential applications, and relevant biological pathways based on its parent compounds and related indole derivatives. The inclusion of a ¹³C-labeled carbonyl carbon makes it a valuable tool for various research applications, including quantitative mass spectrometry and nuclear magnetic resonance (NMR) studies.
Molecular Structure and Identification
ent-Calindol Amide-¹³C is the enantiomer of Calindol Amide-¹³C. The designation "Calindol Amide" indicates a molecule with an amide linkage formed between an indole-2-carboxylic acid backbone and an amine, distinguishing it from the parent compound "Calindol," which is a secondary amine. The "-¹³C" suffix specifies that the carbon atom of the amide carbonyl group is a Carbon-13 isotope.
The IUPAC name for this compound is (S)-N-[1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide-¹³C . The (S)-configuration denotes it as the enantiomer of the more commonly cited (R)-isomer.
Key Structural Features:
-
Indole Core: A bicyclic aromatic structure fundamental to many biologically active compounds.
-
Amide Linkage: Connects the indole core to the chiral amine side chain. The carbonyl carbon is ¹³C labeled.
-
Chiral Center: A stereocenter at the benzylic position of the naphthalenylethylamine moiety, with (S)-configuration.
-
Naphthalene Group: A bulky, lipophilic group that influences receptor binding and pharmacokinetic properties.
The diagram below illustrates the two-dimensional chemical structure.
Biological Context and Potential Applications
While direct biological data for ent-Calindol Amide-¹³C is not available, the activity of the related compound, Calindol, provides a strong basis for its potential applications. Calindol is known as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating extracellular calcium homeostasis.
The enantiomer, ent-Calindol Amide, may serve as a crucial negative control in research settings to confirm the stereospecificity of CaSR interactions.[3] The ¹³C-labeled version is an ideal internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) to study the pharmacokinetics, metabolism, and distribution of the unlabeled drug.
Potential Research Applications:
-
Internal Standard: For quantifying ent-Calindol Amide in biological matrices.
-
NMR Studies: The ¹³C label can be used in NMR-based ligand-receptor interaction studies to probe the binding site environment.
-
Metabolic Tracer: To track the metabolic fate of the amide moiety in vitro and in vivo.
| Compound | Target | Activity Type | Value | Reference |
| Calindol | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator | EC₅₀ = 132 nM | [1] |
| 7-nitrocalindol | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator | EC₅₀ = 20 nM | [2] |
Table 1: Biological activity data for Calindol and a potent derivative. This data suggests the potential for the Calindol scaffold to interact with CaSR.
Signaling Pathway: Calcium-Sensing Receptor (CaSR)
Calindol and its derivatives act on the CaSR pathway. In tissues like the parathyroid gland, activation of CaSR by high extracellular Ca²⁺ (or a PAM like Calindol) initiates a signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion. This pathway is central to calcium metabolism.
The diagram below outlines the simplified CaSR signaling cascade.
Experimental Protocols
The synthesis of ent-Calindol Amide-¹³C involves a standard amide coupling reaction between ¹³C-labeled indole-2-carboxylic acid and (S)-1-(1-naphthyl)ethanamine. A variety of coupling reagents can be used.[4][5]
Materials:
-
Indole-2-carboxylic acid-¹³C (carbonyl-¹³C)
-
(S)-1-(1-naphthyl)ethanamine
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Organic Base (e.g., DIEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure (using HATU):
-
Dissolve Indole-2-carboxylic acid-¹³C (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (e.g., DIEA, 3.0 eq) to the solution.
-
Add the coupling reagent HATU (1.1 eq) to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add (S)-1-(1-naphthyl)ethanamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired amide.
The workflow for this synthesis is depicted below.
To assess the biological activity of ent-Calindol Amide, an in vitro assay using cells expressing the human CaSR could be performed. This protocol measures changes in intracellular calcium, a downstream effect of CaSR activation.
Materials:
-
HEK293 cells stably expressing human CaSR (hCaSR).
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., HBSS).
-
ent-Calindol Amide-¹³C and its unlabeled enantiomer.
-
Positive control (e.g., Calindol or Cinacalcet).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Plate hCaSR-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM loading solution for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (ent-Calindol Amide, its enantiomer, and the positive control) in assay buffer containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 1-2 mM).
-
Fluorescence Measurement:
-
Place the plate in the microplate reader and record a baseline fluorescence reading.
-
Add the compound dilutions to the wells.
-
Immediately begin kinetic fluorescence readings (e.g., every 2 seconds for 3-5 minutes) to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data relative to the positive control response.
-
Plot the normalized response versus compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values. As a negative control, ent-Calindol Amide is expected to show minimal to no activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.it]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
